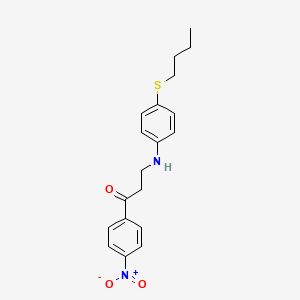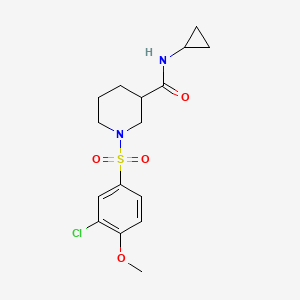
3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one
Vue d'ensemble
Description
3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one is an organic compound that features both aromatic and aliphatic components This compound is notable for its unique structure, which includes a butylthio group, a nitrophenyl group, and a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the following steps:
Thioether Formation: The attachment of a butylthio group to the aromatic ring, which can be achieved through nucleophilic substitution reactions.
Propanone Formation: The final step involves the formation of the propanone backbone, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.
Applications De Recherche Scientifique
3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[4-(methylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone
- 3-{[4-(ethylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone
- 3-{[4-(propylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone
Uniqueness
3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The butylthio group, in particular, can influence the compound’s solubility, stability, and biological activity, distinguishing it from similar compounds with different alkylthio groups.
Propriétés
IUPAC Name |
3-(4-butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-3-14-25-18-10-6-16(7-11-18)20-13-12-19(22)15-4-8-17(9-5-15)21(23)24/h4-11,20H,2-3,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBEJJHDJTDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4186031.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4186033.png)
![Ethyl 1-[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperidine-3-carboxylate](/img/structure/B4186038.png)
![N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4186048.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186057.png)
![2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4186059.png)
![N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4186067.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B4186068.png)
![4-chloro-N-{5-[(2,2-dimethylhydrazino)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B4186079.png)
![2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4186093.png)
![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4186111.png)
![methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4186112.png)
